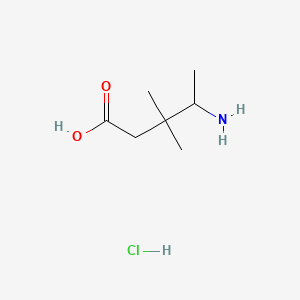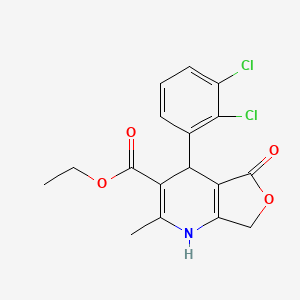![molecular formula C10H9N2S2- B13407295 N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to provide a high degree of control over polymerization, making it valuable in the synthesis of polymers with narrow molecular weight distributions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE typically involves the reaction of N-methyl-N-phenyldithiocarbamate with cyanomethyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
化学反応の分析
Types of Reactions
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE as a RAFT agent involves the reversible addition-fragmentation chain transfer process . The compound acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The cyanomethyl group plays a crucial role in the chain transfer process, facilitating the formation and termination of polymer chains .
類似化合物との比較
Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Cyanomethyl dodecyl trithiocarbonate
Uniqueness
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is unique due to its specific structure, which provides a high degree of control in RAFT polymerization processes . Its ability to produce polymers with narrow molecular weight distributions and its versatility in various polymerization reactions make it a valuable compound in both research and industrial applications .
特性
分子式 |
C10H9N2S2- |
|---|---|
分子量 |
221.3 g/mol |
IUPAC名 |
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3,(H,13,14)/p-1 |
InChIキー |
UHAXFYWBECJROI-UHFFFAOYSA-M |
正規SMILES |
CN(C1=CC=CC=C1CC#N)C(=S)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
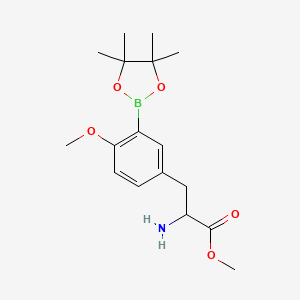
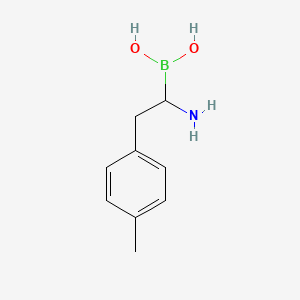
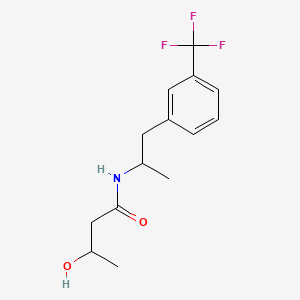
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)
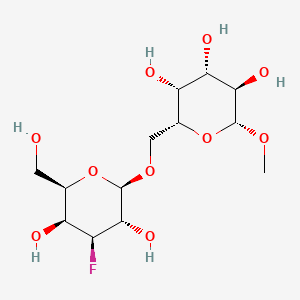

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)


